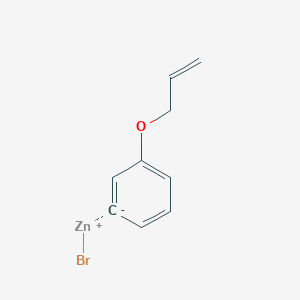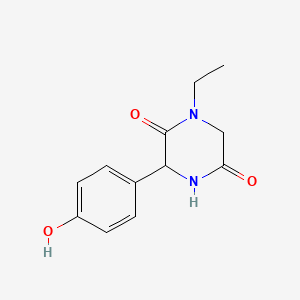
1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with an ethyl group and a hydroxyphenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the piperazine ring can be reduced to form hydroxyl derivatives.
Substitution: The ethyl and hydroxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted piperazine compounds.
Applications De Recherche Scientifique
1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors and enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxyphenyl)piperazine: Similar in structure but lacks the ethyl group.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a hydroxyphenyl group.
3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione: Features two hydroxybenzyl groups instead of one.
Uniqueness: 1-Ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxyphenyl group allows for unique interactions and reactivity compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
1-ethyl-3-(4-hydroxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-14-7-10(16)13-11(12(14)17)8-3-5-9(15)6-4-8/h3-6,11,15H,2,7H2,1H3,(H,13,16) |
Clé InChI |
GKFLRHXHQVMUDH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(=O)NC(C1=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


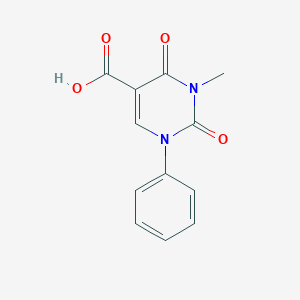
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)

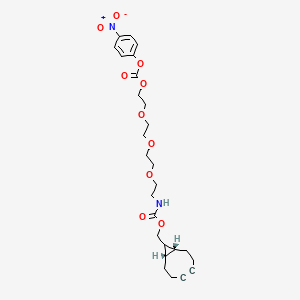

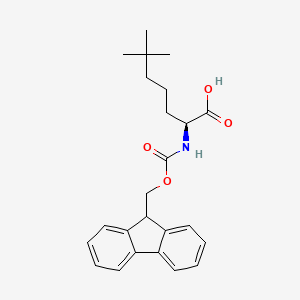
![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)


